gamma-Phenyl-gamma-butyrolactone

Beschreibung

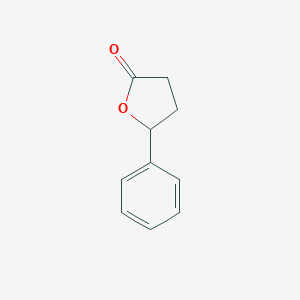

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUULUMEYIPECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870831 | |

| Record name | 5-Phenyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-76-0 | |

| Record name | γ-Phenyl-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, 4,5-dihydro-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylbutanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylbutanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-phenyl-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

gamma-Phenyl-gamma-butyrolactone synthesis pathways

An In-Depth Technical Guide to the Synthesis of γ-Phenyl-γ-butyrolactone

Introduction

The γ-butyrolactone (GBL) scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1][2][3][4] These five-membered lactones form the core of numerous biologically active molecules, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antibiotic properties.[4] Within this important class of compounds, γ-Phenyl-γ-butyrolactone (g-PBL) serves as a key synthetic intermediate for more complex molecules, particularly in the development of lignans, which have shown potential as antiviral and antitumor agents.[5]

The strategic importance of g-PBL necessitates robust and efficient synthetic methodologies. This guide provides an in-depth analysis of the core synthetic pathways for its preparation, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations behind each route, offering field-proven insights to inform experimental design and execution.

Core Synthetic Pathways: A Mechanistic Perspective

The synthesis of g-PBL can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and the need for stereochemical control.

Oxidation and Intramolecular Cyclization of 1-Phenyl-1,4-butanediol

This is one of the most direct and frequently cited methods for preparing g-PBL. The strategy relies on the selective oxidation of a primary alcohol in the presence of a secondary alcohol, followed by spontaneous or acid-catalyzed intramolecular cyclization (lactonization).

Causality and Mechanistic Insight: The core principle is the conversion of the terminal primary alcohol of 1-Phenyl-1,4-butanediol into a carboxylic acid. The secondary alcohol at the benzylic position remains largely unaffected under specific oxidative conditions. Once the γ-hydroxy carboxylic acid is formed, the acidic environment and proximity of the hydroxyl and carboxyl groups facilitate an intramolecular esterification reaction, eliminating a molecule of water to form the stable five-membered lactone ring.

A variety of oxidizing agents can be employed. A common method involves using iron(III) nitrate nonahydrate with a catalyst like 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) in a solvent such as acetonitrile.[6]

Visualizing the Pathway: Oxidation of a Diol

Caption: Oxidation of 1-Phenyl-1,4-butanediol followed by spontaneous lactonization.

Experimental Protocol: Oxidation of 1-Phenyl-1,4-butanediol [6]

-

To a solution of 1-Phenyl-1,4-butanediol in acetonitrile, add Iron(III) nitrate nonahydrate and a catalytic amount of 9-azabicyclo[3.e.1]nonane-N-oxyl (ABNO).

-

Stir the reaction mixture at room temperature (approx. 20°C) for 15-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium thiosulfate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield pure γ-Phenyl-γ-butyrolactone.

| Parameter | Details |

| Starting Material | 1-Phenyl-1,4-butanediol |

| Key Reagents | Iron(III) nitrate nonahydrate, 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) |

| Solvent | Acetonitrile |

| Temperature | 20°C |

| Reported Yield | ~90%[6] |

Reformatsky Reaction: Building the Carbon Skeleton

The Reformatsky reaction is a powerful tool for forming carbon-carbon bonds, specifically for synthesizing β-hydroxy esters.[7][8] A variation of this reaction can be adapted to construct the backbone of substituted γ-butyrolactones.[9][10] In the context of g-PBL, this would typically involve the reaction of an α-halo ester with benzaldehyde in the presence of zinc metal.

Causality and Mechanistic Insight: The reaction is initiated by the insertion of metallic zinc into the carbon-halogen bond of an α-halo ester, forming an organozinc compound known as a Reformatsky reagent or a zinc enolate.[7][8] This reagent is nucleophilic but significantly less basic than a Grignard reagent, allowing it to add selectively to the carbonyl carbon of an aldehyde or ketone without deprotonating acidic protons. The resulting zinc alkoxide is then hydrolyzed to yield a β-hydroxy ester, which can subsequently be induced to cyclize into the γ-lactone. For g-PBL, the reaction would be between benzaldehyde and a γ-bromocrotonate or related 4-carbon α-halo ester.

A more advanced "double Reformatsky" sequence can also be employed, reacting a propionate enolate with a silyl glyoxylate and an aryl ketone to build densely functionalized lactones.[9][10]

Visualizing the Pathway: Reformatsky Reaction

Caption: General pathway for g-PBL synthesis via a Reformatsky-type reaction.

| Parameter | Details |

| Starting Materials | Benzaldehyde, an appropriate α-halo ester (e.g., ethyl 4-bromocrotonate) |

| Key Reagents | Activated Zinc metal |

| Solvent | Aprotic solvents (e.g., THF, Diethyl ether) |

| Key Advantage | Good functional group tolerance due to the moderate reactivity of the organozinc reagent.[8] |

Grignard Reaction with Succinic Anhydride Derivatives

The Grignard reaction offers a classic and potent method for C-C bond formation. For g-PBL synthesis, the key transformation is the nucleophilic attack of a phenylmagnesium halide on a suitable electrophilic four-carbon backbone, such as succinic anhydride.

Causality and Mechanistic Insight: Phenylmagnesium bromide (PhMgBr), a powerful nucleophile, will attack one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring to form a keto-carboxylate salt intermediate. Subsequent acidic workup protonates the carboxylate and can induce cyclization between the ketone and the carboxylic acid, although this often requires a separate reduction step. A more direct route involves the reduction of the intermediate keto-acid (4-oxo-4-phenylbutanoic acid) with a reducing agent like sodium borohydride (NaBH₄) to form the γ-hydroxy acid, which then readily lactonizes to g-PBL.

This approach has been demonstrated in the synthesis of related compounds where a Grignard reagent reacts with succinic anhydride, followed by reduction and lactonization to yield the final product.[11]

Visualizing the Pathway: Grignard Reaction

Caption: Synthesis of g-PBL via Grignard reaction, reduction, and cyclization.

| Parameter | Details |

| Starting Materials | Bromobenzene, Magnesium, Succinic Anhydride |

| Key Reagents | Sodium borohydride (NaBH₄) or other reducing agent, Acid for workup/cyclization |

| Solvent | Anhydrous ether or THF for Grignard step; suitable solvent for reduction |

| Key Consideration | The Grignard reaction is highly sensitive to moisture and protic solvents. |

Emerging and Asymmetric Strategies

For applications in drug development, achieving high enantiomeric purity is often critical. Modern synthetic chemistry offers advanced catalytic methods to produce specific stereoisomers of γ-butyrolactones.[1][2][12][13]

-

Catalytic Asymmetric Synthesis: These methods employ chiral catalysts, either metal complexes or organocatalysts, to control the stereochemistry of the product.[1][2] For g-PBL, this could involve asymmetric hydrogenation of a precursor or a catalytic enantioselective Reformatsky reaction.[14] While specific protocols for g-PBL are less common in general literature, the principles are well-established for the GBL class and represent a key area for process development.[12][15]

-

Chemoenzymatic Synthesis: This approach leverages the high selectivity of enzymes to perform key transformations.[16][17] For instance, a lipase could be used for the kinetic resolution of a racemic intermediate, or a reductase could perform a stereoselective reduction of a ketone precursor. This strategy offers a green and highly efficient route to enantiomerically pure products.[17]

Comparative Analysis of Core Pathways

| Synthesis Pathway | Key Advantages | Key Challenges | Starting Materials | Scalability |

| Oxidation of Diol | High yield, direct, one-pot reaction. | Availability and cost of the substituted diol. | 1-Phenyl-1,4-butanediol | Good |

| Reformatsky Reaction | Good functional group tolerance, milder than Grignard. | Requires activated zinc, can be sluggish. | Benzaldehyde, α-halo esters | Moderate |

| Grignard Reaction | Readily available starting materials, powerful C-C formation. | Multi-step process (addition, reduction, cyclization), strict anhydrous conditions required. | Bromobenzene, Succinic Anhydride | Good, with careful control |

| Asymmetric Catalysis | Access to enantiopure products, crucial for pharmaceuticals. | Catalyst cost, optimization of reaction conditions can be complex. | Varies by specific method | Moderate to Good |

Conclusion

The synthesis of γ-Phenyl-γ-butyrolactone can be effectively achieved through several well-established chemical pathways. The direct oxidation of 1-Phenyl-1,4-butanediol stands out for its efficiency and high yield. Classical organometallic routes, including the Reformatsky and Grignard reactions, provide versatile and scalable methods for constructing the carbon skeleton from simpler, readily available precursors. For advanced applications, particularly in drug development, the exploration of catalytic asymmetric and chemoenzymatic methods is essential for producing enantiomerically pure g-PBL. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the project, balancing factors of cost, scale, efficiency, and stereochemical purity.

References

-

Greszler, S. N., & Johnson, J. S. (2009). Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction. Angewandte Chemie International Edition, 48(20), 3689-3691. [Link]

-

Greszler, S. N., & Johnson, J. S. (2009). Diastereoselective Synthesis of Pentasubstituted Gamma-Butyrolactones From Silyl Glyoxylates and Ketones Through a Double Reformatsky Reaction. Angewandte Chemie International Edition, 48(20), 3689-91. [Link]

-

ResearchGate. (n.d.). Catalytic asymmetric synthesis of γ‐quaternary γ‐butyrolactones. ResearchGate. [Link]

-

Feringa, B. L., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 9974-10032. [Link]

-

Moore, B. S., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 18(7), 1624-1631. [Link]

-

Feringa, B. L., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 9974-10032. [Link]

-

Greszler, S. N., & Johnson, J. S. (2009). Diastereoselective Synthesis of Pentasubstituted γ‐Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction. Angewandte Chemie, 121(20), 3743-3745. [Link]

-

Feringa, B. L., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 9974-10032. [Link]

-

Feringa, B. L., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. University of Groningen Research Portal. [Link]

-

Kim, S., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Publications. [Link]

-

Moore, B. S., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 18(7), 1624-1631. [Link]

-

Contreras, R., et al. (2005). Preparation of (+)- and (−)- β-phenyl- and β-(4-chlorophenyl)-γ- butyrolactones: Key Intermediates in the Synthesis of β-phenyl-GABA. Revista de la Sociedad Química de México, 49(2), 122-127. [Link]

-

Wikipedia. (n.d.). γ-Butyrolactone. Wikipedia. [Link]

-

Wang, J., et al. (2017). An unexpected photoinduced cyclization to synthesize fully substituted γ-spirolactones via intramolecular hydrogen abstraction with allyl acrylates. Organic Chemistry Frontiers, 4(12), 2415-2419. [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Organic-chemistry.org. [Link]

-

Wang, J., et al. (2017). An Unexpected Photoinduced Cyclization to Synthesize Fully Substituted γ-Spirolactones via Intramolecular Hydrogen Abstraction with Allyl Acrylates. ResearchGate. [Link]

-

Abe, I., et al. (2025). Chemo-enzymatic Total Synthesis and Combinatorial Biosynthesis of Maculalactones. ChemRxiv. [Link]

-

Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. [Link]

-

Moore, B. S., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 18(7), 1624-1631. [Link]

-

ResearchGate. (n.d.). Model reaction of photo‐induced intramolecular radical cyclization process. ResearchGate. [Link]

-

Scribd. (n.d.). Gamma-HB Synthesis. Scribd. [Link]

-

Eureka | Patsnap. (n.d.). Gamma-3-hexenyl-gamma-butyrolactone synthesis method. Eureka. [Link]

-

Lee, S. H., Park, O. J., & Uh, H. S. (2003). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-γ-butyrolactone. Biotechnology Letters, 25(16), 1323-1328. [Link]

-

Yang, D., et al. (2009). Synthesis of gamma-butyrolactams by photoinduced PhSe group transfer radical cyclization and formal synthesis of (+/-)-isocynometrine with diphenyldiselenide as promoter. Journal of Organic Chemistry, 74(22), 8610-5. [Link]

-

Akai, S., et al. (2010). Cationic gold(I)-catalyzed intramolecular cyclization of gamma-hydroxyalkynones into 3(2H)-furanones. Journal of Organic Chemistry, 75(6), 2123-6. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. GAMMA-PHENYL-GAMMA-BUTYROLACTONE synthesis - chemicalbook [chemicalbook.com]

- 7. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Reformatsky Reaction [organic-chemistry.org]

- 9. Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gamma-3-hexenyl-gamma-butyrolactone synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. research.rug.nl [research.rug.nl]

- 14. scilit.com [scilit.com]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

A Mechanistic Investigation of γ-Phenyl-γ-butyrolactone: An In-Depth Technical Guide for Drug Development Professionals

Abstract Gamma-Phenyl-gamma-butyrolactone (γ-P-γ-BL) is a derivative of the well-known γ-butyrolactone (GBL) scaffold, a privileged structure in medicinal chemistry and neuropharmacology.[1][2] While the parent compound, GBL, is extensively characterized as a prodrug for the neurotransmitter γ-hydroxybutyric acid (GHB), the precise mechanism of action for γ-P-γ-BL remains largely unexplored in publicly available literature.[3][4] This guide synthesizes available data from structural analogs to construct a series of evidence-based mechanistic hypotheses. We posit that γ-P-γ-BL's pharmacological profile likely arises from a combination of three potential pathways: (1) metabolic conversion to γ-Phenyl-GHB, subsequently modulating GABAergic and GHB-specific receptors; (2) direct allosteric modulation of the GABA-A receptor complex; and (3) influence over catecholaminergic neurotransmitter systems, a hypothesis supported by data from the closely related analog, γ-Ethyl-γ-phenyl-butyrolactone (EFBL).[5][6] This document provides a comprehensive framework for researchers, outlining the theoretical underpinnings of these hypotheses and proposing a rigorous experimental workflow to systematically elucidate the compound's true mechanism of action.

Introduction to γ-Phenyl-γ-butyrolactone (γ-P-γ-BL)

The γ-Butyrolactone Scaffold: A Core Moiety in Neuroactive Compounds

The γ-butyrolactone five-membered lactone ring is a recurring motif in a diverse array of natural products and synthetic molecules with significant biological activity.[2][7] Its prevalence in clinically utilized drugs, ranging from diuretics to anticancer agents, underscores its importance as a "privileged scaffold" for drug design.[2] In the context of the central nervous system (CNS), the most prominent example is GBL, which acts as a rapidly absorbed, lipophilic prodrug for GHB.[4][8] This bioconversion is a critical determinant of its pharmacological effects, which are primarily mediated by the resulting GHB molecule.[3][4]

Structural and Physicochemical Profile of γ-P-γ-BL

The introduction of a phenyl group at the gamma position distinguishes γ-P-γ-BL from its parent compound, GBL. This substitution is expected to significantly alter its physicochemical properties, such as lipophilicity and steric bulk, which in turn can influence its metabolic stability, blood-brain barrier permeability, and receptor-binding affinity.

Table 1: Physicochemical Properties of γ-Phenyl-γ-butyrolactone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₂ | [9] |

| Molecular Weight | 162.19 g/mol | [9] |

| Physical Form | Solid | |

| Melting Point | 36-37 °C | |

| Boiling Point | 306 °C | |

| Density | 1.155 g/mL at 25 °C |

| XLogP3 | 1.7 |[9] |

Core Mechanistic Hypotheses: An Analysis Based on Structural Analogs

Given the absence of direct mechanistic studies, we can formulate three primary hypotheses for the action of γ-P-γ-BL by examining the pharmacology of its core components and closely related, substituted analogs.

Hypothesis 1: Prodrug Activity and Subsequent GABAergic Modulation

The most direct hypothesis posits that γ-P-γ-BL follows the metabolic pathway of its parent compound, GBL.

-

2.1.1 The GBL-to-GHB Metabolic Pathway: GBL is rapidly hydrolyzed in vivo by paraoxonase (lactonase) enzymes, primarily in the blood, to form GHB.[4] It is highly probable that γ-P-γ-BL is similarly metabolized to γ-Phenyl-γ-hydroxybutyric acid (γ-P-GHB). The phenyl substitution may influence the rate and extent of this conversion.

-

2.1.2 Interaction with GABA-B Receptors: The sedative, hypnotic, and motor-incoordination effects of GBL are mediated by GHB's activity as a weak agonist at the GABA-B receptor.[10][11] Studies using GABA-B receptor antagonists have shown a complete prevention of these GBL-induced effects, confirming the essential role of this receptor.[11] Therefore, the putative metabolite γ-P-GHB would be expected to interact with GABA-B receptors, potentially leading to CNS depressant effects.

-

2.1.3 Interaction with Specific GHB Receptors: In addition to GABA-B, GHB also binds to its own specific, high-affinity receptor (GHBR), which is a G protein-coupled receptor.[12][13] Activation of the GHBR can lead to excitatory effects and the release of glutamate.[13] The overall pharmacological effect of GHB is a biphasic dose-dependent interplay between the inhibitory GABA-B and excitatory GHB receptors.[14] The affinity and efficacy of the hypothesized metabolite, γ-P-GHB, at both of these receptor sites would be a critical determinant of the compound's final physiological effect.

Hypothesis 2: Direct Allosteric Modulation of the GABA-A Receptor Complex

Some substituted γ-butyrolactones act directly on the GABA-A receptor complex at a site distinct from the GABA binding site.[15] Specifically, certain alkyl-substituted γ-butyrolactones modulate the picrotoxin/TBPS recognition site, acting as either agonists or inverse agonists depending on the nature of the substitution.[15] The phenyl group on γ-P-γ-BL could facilitate a similar direct interaction, allosterically modulating the GABA-gated chloride channel and influencing neuronal excitability independent of any metabolic conversion to γ-P-GHB.

Hypothesis 3: Modulation of Catecholaminergic Systems

Research on the closely related analog, γ-Ethyl-γ-phenyl-butyrolactone (EFBL), provides a compelling third hypothesis. EFBL, which possesses both anticonvulsant and hypnotic properties, has been shown to significantly increase brain levels of dopamine (DA) and noradrenaline (NA) in a dose-dependent manner.[5][6] This effect is attributed to actions on presynaptic dopaminergic receptors and is believed to underlie its therapeutic properties.[6] The shared γ-phenyl-butyrolactone core structure suggests that γ-P-γ-BL may also influence catecholaminergic neurotransmission, potentially contributing to stimulant or other complex psychoactive effects not typically associated with GBL.

Table 2: Summary of Mechanistic Hypotheses and Validation Strategies

| Hypothesis | Basis from Analog Studies | Primary Molecular Target(s) | Key Validation Experiments |

|---|---|---|---|

| 1. Prodrug Activity | Unsubstituted GBL is a prodrug for GHB.[3][4] | GABA-B Receptor, GHB Receptor | LC-MS/MS metabolite analysis; Radioligand binding assays for GABA-B and GHB receptors. |

| 2. Direct GABA-A Modulation | Alkyl-substituted GBLs act at the picrotoxin site.[15] | GABA-A Receptor Ion Channel | Electrophysiology (patch-clamp) on cultured neurons; [³⁵S]TBPS binding assays. |

| 3. Catecholaminergic Modulation | EFBL increases brain dopamine and noradrenaline.[5][6] | Presynaptic Dopaminergic/Noradrenergic Terminals | In vivo microdialysis in striatum and prefrontal cortex; Behavioral assays (locomotor activity). |

Experimental Framework for Mechanistic Elucidation

To systematically test these hypotheses, a multi-phased experimental approach is required. This framework is designed as a self-validating system, where the results of each phase inform the direction of the next.

Phase 1 Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity of γ-P-γ-BL and its potential metabolite, γ-P-GHB, for key CNS receptors.

Causality: This initial screening is the most direct way to test Hypotheses 1 and 2. By assessing binding affinity, we can quickly identify which receptors are most likely to be primary targets, guiding more complex functional studies. A lack of binding would strongly suggest an indirect mechanism or action at a novel site.

Methodology:

-

Preparation of Membranes: Prepare crude synaptic membrane fractions from rodent brain tissue (e.g., cortex, hippocampus, striatum) via differential centrifugation.

-

Radioligands:

-

GABA-B: [³H]CGP54626 (antagonist)

-

GHB Receptor: [³H]NCS-382 (antagonist)

-

GABA-A (Picrotoxin Site): [³⁵S]TBPS

-

-

Incubation: Incubate aliquots of membrane preparations with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound (γ-P-γ-BL).

-

Assay Conditions:

-

Buffer: Use appropriate buffers (e.g., Tris-HCl) for each receptor type.

-

Incubation Time/Temp: Typically 60-120 minutes at 4°C or 25°C.

-

Non-specific Binding: Determine in the presence of a high concentration of a known unlabeled ligand (e.g., baclofen for GABA-B).

-

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Quantification: Wash filters rapidly with ice-cold buffer. Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze competition binding data using non-linear regression to determine the inhibition constant (Ki) for the test compound.

Phase 3 Protocol: In Vivo Microdialysis

Objective: To measure real-time changes in extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following systemic administration of γ-P-γ-BL.

Causality: This experiment directly tests Hypothesis 3 by measuring the downstream neurochemical consequences of drug administration. It provides a functional readout of the compound's integrated effect on neuronal circuits, validating in vitro binding data and linking molecular actions to system-level changes in neurotransmission.

Methodology:

-

Surgical Implantation: Anesthetize rodents (e.g., Sprague-Dawley rats) and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for noradrenaline). Allow for a 3-5 day recovery period.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Basal Sample Collection: Allow the system to equilibrate for at least 90-120 minutes. Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable neurotransmitter levels.

-

Drug Administration: Administer γ-P-γ-BL (e.g., via intraperitoneal injection) at various doses.

-

Post-Injection Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours post-injection.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine, noradrenaline, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline level for each animal. Analyze the data using statistical methods such as two-way ANOVA with repeated measures to determine significant effects of time and drug dose.

Synthesis and Future Directions

The mechanism of action of γ-Phenyl-γ-butyrolactone is currently undefined, but a rational, hypothesis-driven investigation can be constructed based on its structural relationship to GBL and other substituted lactones. The evidence points towards three plausible and potentially overlapping mechanisms: prodrug activity targeting GABA-B and GHB receptors, direct modulation of the GABA-A receptor, and influence over catecholaminergic pathways.

The proposed experimental framework provides a clear path to dissecting these possibilities. Initial in vitro screening will clarify the primary molecular targets, while metabolic profiling will confirm or refute the prodrug hypothesis. Ultimately, in vivo studies will be essential to understand how these molecular interactions translate into changes in brain neurochemistry and behavior. The results of this comprehensive evaluation will not only elucidate the specific mechanism of γ-P-γ-BL but will also provide valuable structure-activity relationship insights for the future design of novel CNS-active agents based on the versatile γ-butyrolactone scaffold.

References

-

Holland, K. D., et al. (1998). Gamma-butyrolactone antagonism of the picrotoxin receptor: comparison of a pure antagonist and a mixed antagonist/inverse agonist. PubMed. Available at: [Link]

-

Reddy, B., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. ResearchGate. Available at: [Link]

-

Włoch, A., et al. (2021). Synthesis of novel phytol-derived γ-butyrolactones and evaluation of their biological activity. PubMed. Available at: [Link]

-

Reddy, B., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI. Available at: [Link]

-

Kaupmann, K., et al. (2003). Specific gamma-hydroxybutyrate-binding sites but loss of pharmacological effects of gamma-hydroxybutyrate in GABA(B)(1)-deficient mice. PubMed. Available at: [Link]

-

Reddy, B., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. PubMed. Available at: [Link]

-

Reddy, B., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. OUCI. Available at: [Link]

-

Lara-Padilla, E., et al. (2017). Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels. ResearchGate. Available at: [Link]

-

Lara-Padilla, E., et al. (2017). Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels. PubMed. Available at: [Link]

-

Carai, M. A., et al. (2008). Gamma-aminobutyric acidB (GABAB)-receptor mediation of different in vivo effects of gamma-butyrolactone. PubMed. Available at: [Link]

-

Kamal, H., et al. (2021). Possible pharmacological mechanisms of GHB. ResearchGate. Available at: [Link]

-

Science.gov. (n.d.). ghb receptor mechanisms: Topics by Science.gov. Science.gov. Available at: [Link]

-

Wikipedia. (n.d.). GHB receptor. Wikipedia. Available at: [Link]

-

Lewin, A. H., et al. (1993). Alkyl-substituted γ-butyrolactones act at a distinct site allosterically linked to the TBPS/picrotoxinin site on the GABAA receptor complex. Washington University School of Medicine. Available at: [Link]

-

Lara-Padilla, E., et al. (2017). Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels. Hrčak. Available at: [Link]

-

Giarman, N. J., & Schmidt, K. F. (1963). Some neurochemical aspects of the depressant action of γ-butyrolactone on the central nervous system. PMC. Available at: [Link]

-

DEA Diversion Control Division. (n.d.). Gamma-Butyrolactone. DEA. Available at: [Link]

-

Wikipedia. (n.d.). γ-Butyrolactone. Wikipedia. Available at: [Link]

-

Snead, O. C. (1983). Evidence for down-regulation of GABA receptors following long-term gamma-butyrolactone. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). gamma-Phenyl-gamma-butyrolactone. PubChem. Available at: [Link]

-

Zsilla, G., et al. (1983). Mode of action of gamma-butyrolactone on the central cholinergic system. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). γ-Hydroxybutyric acid. Wikipedia. Available at: [Link]

-

Wood, D. M., et al. (2015). The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Depressant. Wikipedia. Available at: [Link]

-

Pin, J. P., et al. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. gamma-Phenyl-gamma-butyrolactone | C10H10O2 | CID 13884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Specific gamma-hydroxybutyrate-binding sites but loss of pharmacological effects of gamma-hydroxybutyrate in GABA(B)(1)-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gamma-aminobutyric acidB (GABAB)-receptor mediation of different in vivo effects of gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GHB receptor - Wikipedia [en.wikipedia.org]

- 13. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 14. Depressant - Wikipedia [en.wikipedia.org]

- 15. Gamma-butyrolactone antagonism of the picrotoxin receptor: comparison of a pure antagonist and a mixed antagonist/inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of gamma-Phenyl-gamma-butyrolactone

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

gamma-Phenyl-gamma-butyrolactone (γ-Phenyl-γ-butyrolactone) is a key chemical intermediate with significant applications in the synthesis of biologically active compounds, particularly as a precursor to various lignans exhibiting antiviral and antitumor properties.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research and drug development, enabling optimization of reaction conditions, formulation design, and prediction of its pharmacokinetic profile. This technical guide provides a detailed examination of the core physicochemical characteristics of γ-Phenyl-gamma-butyrolactone, supported by experimental protocols and theoretical considerations. We delve into its structural and spectral properties, thermal characteristics, solubility, and reactivity, offering a foundational resource for scientists and researchers in the field.

Introduction: The Significance of γ-Phenyl-γ-butyrolactone in Medicinal Chemistry

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic molecules with diverse pharmacological activities.[2][3][4] These activities span from antimicrobial and antitumor to central nervous system effects.[4][5] γ-Phenyl-γ-butyrolactone, with its phenyl substitution at the gamma position, serves as a crucial building block in the synthesis of complex molecules, including various lignans that have shown promise in antiviral and anticancer research.[1] The phenyl group significantly influences the molecule's steric and electronic properties, impacting its reactivity, stability, and interaction with biological targets.

The journey from a chemical entity to a therapeutic agent is paved with meticulous characterization. Understanding the fundamental physicochemical properties of a molecule like γ-Phenyl-γ-butyrolactone is not merely an academic exercise; it is a critical step in drug discovery and development. These properties govern its behavior in both chemical and biological systems, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile. This guide is structured to provide a comprehensive overview of these essential characteristics, empowering researchers to harness the full potential of this versatile molecule.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its structure. The systematic and unambiguous identification of γ-Phenyl-gamma-butyrolactone is crucial for consistency and reproducibility in research.

Chemical Structure

The chemical structure of γ-Phenyl-gamma-butyrolactone is characterized by a five-membered lactone ring with a phenyl group attached to the carbon atom adjacent to the ring oxygen.

Diagram 1: Chemical Structure of γ-Phenyl-γ-butyrolactone

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

-

Sample Preparation: A small amount of finely powdered γ-Phenyl-gamma-butyrolactone is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus or a Differential Scanning Calorimeter (DSC) is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range. For DSC, the onset and peak of the endothermic melting transition are recorded.

Determination of Solubility

Rationale: Solubility data is critical for designing appropriate solvent systems for synthesis, purification, and formulation. It also provides insights into the polarity of the molecule.

Protocol (Shake-Flask Method):

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) are chosen.

-

Sample Preparation: An excess amount of γ-Phenyl-gamma-butyrolactone is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved γ-Phenyl-gamma-butyrolactone is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.

Determination of pKa by Potentiometric Titration

Rationale: While γ-Phenyl-gamma-butyrolactone is not strongly acidic or basic, understanding its behavior in acidic or basic conditions is important, especially concerning its stability. Potentiometric titration can be used to determine the pKa of the hydrolytic product, γ-hydroxy-γ-phenylbutyric acid.

Protocol:

-

Instrumentation: A calibrated pH meter with a suitable electrode and a precision burette are required.

-

Sample Preparation: A known concentration of γ-Phenyl-gamma-butyrolactone is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility. The solution is first hydrolyzed by adding a stoichiometric excess of a strong base (e.g., NaOH) and allowing the reaction to go to completion.

-

Titration: The resulting solution of the sodium salt of γ-hydroxy-γ-phenylbutyric acid is then titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. The first and second derivatives of the titration curve can be used to accurately determine the equivalence point. [6][7][8][9][10]

Spectroscopic Analysis Protocols

5.4.1. NMR Spectroscopy

Protocol:

-

Sample Preparation: Approximately 5-10 mg of γ-Phenyl-gamma-butyrolactone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts (δ) are referenced to the solvent peak or TMS.

5.4.2. IR Spectroscopy

Protocol:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is first recorded. The sample is then placed in the beam path and the sample spectrum is acquired.

-

Data Analysis: The spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

5.4.3. Mass Spectrometry

Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion of a dilute solution or through a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique is chosen, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Chemical Reactivity and Stability

The reactivity of γ-Phenyl-gamma-butyrolactone is primarily dictated by the lactone ring and the phenyl group.

Hydrolytic Stability

Lactones are susceptible to hydrolysis, especially under basic conditions, to yield the corresponding hydroxy acid. The hydrolysis of γ-Phenyl-gamma-butyrolactone results in the formation of γ-hydroxy-γ-phenylbutyric acid. The rate of hydrolysis is significantly influenced by pH and temperature. [11][12][13] Protocol for Assessing Hydrolytic Stability:

-

Buffer Preparation: A series of buffers with different pH values (e.g., acidic, neutral, and basic) are prepared.

-

Sample Incubation: A known concentration of γ-Phenyl-gamma-butyrolactone is added to each buffer and incubated at a constant temperature.

-

Time-Point Sampling: Aliquots are withdrawn at various time points.

-

Analysis: The concentration of the remaining γ-Phenyl-gamma-butyrolactone and the formed γ-hydroxy-γ-phenylbutyric acid in each aliquot is quantified by HPLC.

-

Data Analysis: The degradation rate constant and half-life at each pH can be calculated from the concentration-time data.

Reactivity with Nucleophiles

The carbonyl carbon of the lactone is electrophilic and can be attacked by various nucleophiles. For example, reaction with amines can lead to the formation of amides. This reactivity is fundamental to its use as a synthetic intermediate.

Conclusion: A Foundation for Future Innovation

This technical guide has provided a comprehensive overview of the essential physicochemical properties of γ-Phenyl-gamma-butyrolactone. From its fundamental molecular structure to its spectroscopic signature and chemical reactivity, these characteristics are the bedrock upon which its applications in medicinal chemistry and drug development are built. The detailed experimental protocols provided herein offer a standardized approach to the characterization of this important molecule, fostering reproducibility and reliability in research.

A thorough understanding of these properties will undoubtedly facilitate the rational design of novel synthetic routes, the development of stable and effective formulations, and the prediction of the in vivo behavior of drug candidates derived from this versatile scaffold. As the quest for new and improved therapeutics continues, a solid foundation in the physicochemical sciences remains an indispensable tool for the modern researcher.

References

-

Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. [Link] [2][14][15]2. Benchchem. (n.d.). Efficacy of 3-Phenyloxetan-2-one in the Synthesis of γ-Phenyl-γ-butyrolactone: A Comparative Guide. Benchchem. Retrieved from the search results. [1]3. Gliszczyńska, A., et al. (2021). Synthesis of novel phytol-derived γ-butyrolactones and evaluation of their biological activity. Scientific Reports, 11(1), 4096. [Link] [1]4. ResearchGate. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. ResearchGate. Retrieved from the search results. [3]5. International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Evaluation of Antimicrobial activity of Gamma Butyrolactone. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from the search results. [4]6. Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from the search results. [6]7. ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved from the search results. [7]8. PubMed. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. PubMed. Retrieved from the search results.

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from the search results. [8]10. ChemicalBook. (n.d.). GAMMA-PHENYL-GAMMA-BUTYROLACTONE(1008-76-0) 1H NMR spectrum. ChemicalBook. Retrieved from the search results. [16]11. SWGDRUG.org. (2005). gamma-butyrolactone. SWGDRUG.org. Retrieved from the search results. [17]12. PubMed. (2017). Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels. PubMed. Retrieved from the search results. [5]13. INCHEM. (n.d.). 135. γ-Butyrolactone (gbl). INCHEM. Retrieved from the search results. [12]14. ResearchGate. (n.d.). Hydrolysis of GBL (open circles) and esterification of GHB (filled...). ResearchGate. Retrieved from the search results. [11]15. YouTube. (2020). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). YouTube. Retrieved from the search results. [9]16. SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. Retrieved from the search results. [10]17. DigitalCommons@URI. (2005). 1 H NMR analysis of GHB and GBL: Further findings on the interconversion and a preliminary report on the analysis of GHB in serum and urine. DigitalCommons@URI. Retrieved from the search results.

- ResearchGate. (2017). Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels. ResearchGate.

-

PubChem. (n.d.). gamma-Phenyl-gamma-butyrolactone. PubChem. Retrieved from the search results. [14]20. University of Cambridge. (n.d.). Additional NMR analysis connections through bonds and space. University of Cambridge. Retrieved from the search results.

-

ResearchGate. (n.d.). Formation of GHB from hydrolysis of GBL in pure water. Open.... ResearchGate. Retrieved from the search results. [13]22. ResearchGate. (n.d.). Determination of gamma-butyrolactone (GBL). ResearchGate. Retrieved from the search results.

- ResearchGate. (2025). The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. ResearchGate.

- ResearchGate. (2023). Gamma-hydroxybutyrate (GHB), 1,4-butanediol (1,4BD), and gamma-butyrolactone (GBL) intoxication: A state-of-the-art review | Request PDF. ResearchGate.

Sources

- 1. Synthesis of novel phytol-derived γ-butyrolactones and evaluation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. eijppr.com [eijppr.com]

- 5. Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. m.youtube.com [m.youtube.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. inchem.org [inchem.org]

- 13. researchgate.net [researchgate.net]

- 14. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GAMMA-PHENYL-GAMMA-BUTYROLACTONE(1008-76-0) 1H NMR spectrum [chemicalbook.com]

- 17. swgdrug.org [swgdrug.org]

A Technical Guide to the Biological Activities of γ-Phenyl-γ-butyrolactone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Territory of γ-Phenyl-γ-butyrolactone

The landscape of neuroactive compounds is in a constant state of evolution, with novel molecular scaffolds offering tantalizing possibilities for therapeutic intervention. Within this landscape, the γ-butyrolactone (GBL) moiety has emerged as a privileged structure, present in a range of biologically active molecules. This guide delves into the known and potential biological activities of a specific, yet under-researched, member of this family: γ-Phenyl-γ-butyrolactone.

Due to a notable scarcity of direct research on γ-Phenyl-γ-butyrolactone, this document adopts a comprehensive and inferential approach. We will first explore the well-documented biological activities of its close structural analog, γ-ethyl-γ-phenyl-butyrolactone (EFBL), to establish a foundational understanding of how the γ-phenyl substitution may influence pharmacological effects. Subsequently, we will broaden our scope to the general biological activities of the γ-butyrolactone class, before postulating the potential activities of γ-Phenyl-γ-butyrolactone based on structure-activity relationships. This guide aims to provide a valuable resource for researchers by contextualizing the limited available data and charting a course for future investigation into this intriguing compound.

The γ-Butyrolactone Scaffold: A Platform for Diverse Biological Activity

The γ-butyrolactone ring is a five-membered lactone that serves as a core structural component in numerous natural products and synthetic molecules with a wide array of biological functions.[1] Several FDA-approved drugs incorporate this moiety, highlighting its therapeutic relevance in areas such as oncology, cardiovascular disease, and neurology.[1] The versatility of the GBL scaffold lies in its susceptibility to chemical modification at various positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

A significant aspect of the pharmacology of many GBLs is their in vivo conversion to γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system (CNS) depressant.[2][3][4] This biotransformation is a key determinant of their physiological effects.

A Case Study: The Neuropharmacology of γ-Ethyl-γ-phenyl-butyrolactone (EFBL)

The most closely studied analog to our topic of interest is γ-ethyl-γ-phenyl-butyrolactone (EFBL). Research into EFBL provides critical insights into how the presence of a phenyl group at the gamma position can influence biological activity.

Anticonvulsant and Hypnotic Properties

EFBL has been identified as a compound with both anticonvulsant and hypnotic properties.[5][6][7] Studies in mice have demonstrated its efficacy in preventing seizures induced by various chemical convulsants.[8] This dual activity suggests a complex interaction with neuronal excitability pathways.

Mechanism of Action: Modulation of Catecholaminergic Systems

The primary mechanism of action attributed to EFBL involves the modulation of dopamine (DA) and noradrenaline (NA) levels in the brain.[5][6] Administration of EFBL has been shown to cause a dose-dependent increase in brain dopamine levels, with a sustained elevation observed over 24 hours.[5][6] A significant, though more modest, increase in noradrenaline levels has also been reported.[5][6]

It is hypothesized that these effects on catecholaminergic systems, particularly the impact on presynaptic dopaminergic receptors, are responsible for the observed anticonvulsant and hypnotic activities of EFBL.[5][6] The presence of both ethyl and phenyl groups is thought to hinder its degradation, contributing to its lasting effects.[5][6]

Caption: Proposed mechanism of EFBL's action on catecholaminergic systems.

Quantitative Data on EFBL's Effects

| Compound | Dose (mmol/kg) | Effect on Dopamine (DA) | Effect on Noradrenaline (NA) | Reference |

| EFBL | 3.15 | Modest Increase | 54% Increase | [9] |

| EFBL | 4.2 | Significant Increase | - | [9] |

| HEPB | 2.1 | ~2-fold Increase | ~2-fold Increase | [5][6] |

| GBL | 2.1 | Increase after 3h | Increase after 3h | [5][6] |

General Biological Activities of the γ-Butyrolactone Class

The broader family of γ-butyrolactones exhibits a range of biological activities, largely dependent on their substitution patterns.

Prodrugs for Gamma-Hydroxybutyrate (GHB)

Many simple GBLs are rapidly hydrolyzed in vivo to GHB.[2][3][4] GHB is a CNS depressant that acts as a weak agonist at GABAB receptors and a more potent agonist at the specific GHB receptor.[4] The resulting effects are dose-dependent and can range from euphoria and sedation at lower doses to unconsciousness and respiratory depression at higher doses.[2][10]

Caption: Conversion of GBL to GHB and its subsequent receptor targets.

Antimicrobial and Antifungal Potential

A growing body of evidence suggests that certain substituted γ-butyrolactones possess antimicrobial and antifungal properties.[1][11] For instance, synthetic α-amino-γ-lactone ketolides have demonstrated excellent antibacterial activity against Streptococcus pyogenes.[1] Furthermore, α-methylene-γ-butyrolactones bearing an aromatic moiety at the γ-position have exhibited antifungal activity against Colletotrichum lagenarium.[1]

Other Reported Activities

The diverse biological activities of γ-butyrolactones also include anti-inflammatory, anticancer, and plant growth regulatory effects.[1][12]

Postulated Biological Activities of γ-Phenyl-γ-butyrolactone

In the absence of direct experimental data, we can extrapolate the potential biological activities of γ-Phenyl-γ-butyrolactone based on the known properties of its structural relatives.

Potential for CNS Activity

The presence of the phenyl group at the gamma position, as seen in EFBL, suggests that γ-Phenyl-γ-butyrolactone is likely to possess CNS activity. It is plausible that it could exhibit anticonvulsant and/or hypnotic properties. The phenyl group may also influence its ability to cross the blood-brain barrier and its metabolic stability, potentially leading to a distinct pharmacokinetic profile compared to unsubstituted GBL.

Likelihood of GHB Prodrug Activity

It is highly probable that γ-Phenyl-γ-butyrolactone would be hydrolyzed in vivo to form γ-phenyl-γ-hydroxybutyric acid (PHGBA). The pharmacological effects would then be dependent on the activity of this metabolite at GABAB and GHB receptors. The phenyl substitution could significantly alter the binding affinity and efficacy at these receptors compared to GHB.

Potential Antimicrobial or Antifungal Properties

Given that other γ-butyrolactones with aromatic substitutions have shown antimicrobial and antifungal activity, it is conceivable that γ-Phenyl-γ-butyrolactone could also possess such properties.[1] This would warrant investigation through in vitro screening against a panel of bacterial and fungal strains.

Experimental Protocols for Characterization

To elucidate the biological activities of γ-Phenyl-γ-butyrolactone, a systematic experimental approach is required. The following protocols, based on those used for related compounds, would be appropriate.

In Vivo Assessment of CNS Effects

Objective: To determine the anticonvulsant and hypnotic effects of γ-Phenyl-γ-butyrolactone in a murine model.

Methodology:

-

Animals: Male CD-1 mice (20-25 g) are used.

-

Test Compound Administration: γ-Phenyl-γ-butyrolactone is dissolved in a suitable vehicle (e.g., peanut oil) and administered intraperitoneally (i.p.) at a range of doses.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model:

-

30 minutes after test compound administration, mice are injected with a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Animals are observed for the onset of clonic and tonic seizures for 30 minutes.

-

The percentage of animals protected from seizures is recorded.

-

-

Hypnotic Activity (Loss of Righting Reflex):

-

Following administration of the test compound, mice are placed on their backs.

-

The inability of the mouse to right itself within 30 seconds is considered a loss of the righting reflex.

-

The duration of the loss of the righting reflex is recorded.

-

-

Data Analysis: ED50 values for anticonvulsant and hypnotic effects are calculated using probit analysis.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of γ-Phenyl-γ-butyrolactone and its potential metabolite, PHGBA, for GABAB and GHB receptors.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat whole brain minus cerebellum.

-

GABAB Receptor Binding Assay:

-

Membranes are incubated with [3H]-GABA in the presence of isoguvacine (to block GABAA receptors) and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a saturating concentration of baclofen.

-

Bound and free radioligand are separated by filtration.

-

Radioactivity is quantified by liquid scintillation counting.

-

-

GHB Receptor Binding Assay:

-

Membranes are incubated with [3H]-GHB and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled GHB.

-

Assay is performed as described for the GABAB receptor binding assay.

-

-

Data Analysis: IC50 values are determined by non-linear regression analysis of competition binding curves. Ki values are calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

While the known biological activities of γ-Phenyl-γ-butyrolactone are currently not documented in publicly available literature, a comprehensive analysis of its structural analogs and the broader γ-butyrolactone class provides a strong foundation for postulating its potential pharmacological profile. The evidence from γ-ethyl-γ-phenyl-butyrolactone strongly suggests a likelihood of CNS activity, potentially with anticonvulsant and hypnotic effects mediated through catecholaminergic systems. Furthermore, its probable role as a prodrug for a GHB analog warrants significant investigation into its effects on GABAergic and GHB-specific signaling pathways.

The lack of data on γ-Phenyl-γ-butyrolactone represents a clear knowledge gap and an opportunity for novel research. The experimental protocols outlined in this guide provide a clear roadmap for the systematic characterization of this compound. Such studies are essential to unlock the potential therapeutic applications of γ-Phenyl-γ-butyrolactone and to further our understanding of the structure-activity relationships within this versatile class of molecules.

References

-

Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels. (2017). ResearchGate. [Link]

-

Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels. (2017). PubMed. [Link]

-

Gamma-Butyrolactone (Street Names: GBL, Blue Nitro, Blue Nitro Vitality, Revivarant, RenewTrient, Fire Water, Gamma-G, GH Revit). DEA Diversion Control Division. [Link]

-

Effect of different doses of γ-ethyl-γ-phenyl-butyrolactone (EFBL),... (2017). ResearchGate. [Link]

-

Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function. (2004). PubMed. [Link]

-

Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels. (2017). Hrčak. [Link]

-

A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). National Institutes of Health. [Link]

- Application of gamma-butyrolactone compounds in regulating plant growth activity. (2018).

-

gamma-Phenyl-gamma-butyrolactone. PubChem. [Link]

-

Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones. (1981). PubMed. [Link]

- Preparation and use of gamma-butyrolactones as cross-linking agents.

-

γ-Butyrolactone. Wikipedia. [Link]

-

Synthesis and Evaluation of Antimicrobial activity of Gamma Butyrolactone. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Mode of action of gamma-butyrolactone on the central cholinergic system. (1979). PubMed. [Link]

-

[Gamma-hydroxybutyrate (GHB) and its lactone (GBL) as psychoactive substances]. (2012). PubMed. [Link]

-

Antimicrobial activity of ChG-g-PHB Adapted from. ResearchGate. [Link]

- Process for gamma-butyrolactone production.

-

γ-Hydroxybutyric acid. Wikipedia. [Link]

-

Gamma Butyrolactone (Gbl) - Uses, Side Effects, and More. WebMD. [Link]

- Gamma-butyrolactone composition and method for producing same.

Sources

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 4. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels [hrcak.srce.hr]

- 8. Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Gamma-hydroxybutyrate (GHB) and its lactone (GBL) as psychoactive substances] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eijppr.com [eijppr.com]

- 12. CN108617657B - Application of gamma-butyrolactone compounds in regulating plant growth activity - Google Patents [patents.google.com]

The Genesis of a Moiety: Unraveling the Discovery and History of γ-Phenyl-γ-butyrolactone

A deep dive into the historical synthesis and scientific evolution of a foundational lactone, from the dawn of synthetic organic chemistry to its contemporary relevance in drug discovery and materials science.

Introduction: A Tale of Rings and Reactivity

In the grand narrative of organic chemistry, the emergence of synthetic methodologies in the late 19th and early 20th centuries opened a new frontier for the creation of novel molecular architectures. Among these, the class of γ-butyrolactones, five-membered cyclic esters, garnered significant attention due to their prevalence in natural products and their versatile chemical reactivity. This in-depth technical guide charts the discovery and history of a key member of this family: γ-phenyl-γ-butyrolactone. We will traverse the timeline from the foundational discoveries in lactone chemistry to the specific synthetic routes that first yielded this phenyl-substituted derivative, and explore its subsequent scientific journey. This exploration is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also a deeper understanding of the chemical principles and experimental logic that underpin the synthesis and application of this important molecule.

The Historical Context: The Dawn of Lactone Chemistry

The story of γ-phenyl-γ-butyrolactone is intrinsically linked to the broader history of lactone discovery. The term "lactone" itself was first introduced into the chemical lexicon in 1844 by the French chemist Théophile-Jules Pelouze. However, it was the German chemist Wilhelm Rudolph Fittig and his contemporaries in the 1880s who significantly expanded the understanding and synthesis of these cyclic esters. Their work laid the theoretical and practical groundwork for the eventual synthesis of more complex lactones, including those bearing aromatic substituents.

Key to this era was the development of reactions that could forge carbon-carbon bonds and facilitate the cyclization of hydroxy acids. Two such reactions, born in the late 19th century, proved pivotal:

-

The Reformatsky Reaction (1887): Discovered by Sergey Nikolaevich Reformatsky, this reaction initially involved the condensation of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester.[1] This methodology provided a powerful tool for constructing the carbon skeleton necessary for many lactone precursors.

-

The Stobbe Condensation (1893): Hans Stobbe's discovery that ketones or aldehydes could be condensed with succinic esters using a strong base to yield alkylidene succinic acids was a landmark achievement.[2][3][4] Crucially, the mechanism of the Stobbe condensation proceeds through a γ-lactone intermediate (a paraconic ester), directly highlighting a pathway to this class of compounds.[5]

These seminal discoveries set the stage for the targeted synthesis of a wide array of substituted butyrolactones.

The First Synthesis: A Logical Convergence of Methods

While pinpointing the exact first synthesis of γ-phenyl-γ-butyrolactone in the historical literature is challenging, the confluence of established synthetic methods by the early 20th century makes its creation a logical inevitability. The most probable early route to γ-phenyl-γ-butyrolactone would have involved the reaction of benzaldehyde with a succinic acid derivative, followed by reduction and lactonization.

A likely pathway, building upon the principles of the Stobbe condensation, would involve the following conceptual steps:

-

Condensation: Reaction of benzaldehyde with diethyl succinate in the presence of a strong base (e.g., sodium ethoxide) to form an α-benzylidene succinic acid derivative.

-

Reduction: Selective reduction of the carbon-carbon double bond of the resulting alkylidene succinic acid.

-

Lactonization: Spontaneous or acid-catalyzed cyclization of the resulting γ-phenyl-γ-hydroxybutyric acid to yield γ-phenyl-γ-butyrolactone.

Later, with the advent of organometallic chemistry, the Grignard reaction provided an alternative and powerful route. The addition of a phenylmagnesium halide to succinic anhydride would directly generate the 4-oxo-4-phenylbutanoic acid, which could then be reduced to the corresponding hydroxy acid and subsequently cyclized to the lactone.

By the mid-20th century, the synthesis of phenyl-substituted butyrolactones was well-established, as evidenced by a 1966 study on the chemical behavior of various phenylbutyrolactones, indicating their availability and scientific interest by that time.[6]

Modern Synthetic Approaches and Mechanistic Insights

While the foundational syntheses of the late 19th and early 20th centuries were groundbreaking, modern organic chemistry has introduced a plethora of more efficient, selective, and milder methods for the preparation of γ-phenyl-γ-butyrolactone and its derivatives. These advancements have been driven by the continuous demand for this structural motif in various scientific disciplines.

Key Modern Synthetic Strategies:

| Method | Description | Key Reagents | Advantages |

| Catalytic Hydrogenation | Reduction of unsaturated precursors, such as α-benzylidene-γ-butyrolactone, using heterogeneous or homogeneous catalysts. | H₂, Pd/C, PtO₂ | High efficiency, scalability |

| Biocatalytic Approaches | Use of enzymes (e.g., oxidoreductases) for the enantioselective synthesis of chiral γ-phenyl-γ-butyrolactone. | Whole-cell biocatalysts, isolated enzymes | High enantioselectivity, green chemistry |

| Lactonization of Diols | Selective oxidation of one of the hydroxyl groups of 1-phenyl-1,4-butanediol followed by intramolecular cyclization. | Oxidizing agents (e.g., TEMPO) | Mild reaction conditions |

| Radical Cyclization | Intramolecular cyclization of radical intermediates generated from suitable precursors. | Radical initiators (e.g., AIBN), photoredox catalysis | High functional group tolerance |

Experimental Workflow: A Representative Modern Synthesis via Oxidative Lactonization

The following protocol outlines a general procedure for the synthesis of γ-phenyl-γ-butyrolactone from 1-phenyl-1,4-butanediol, a common and efficient modern approach.

Objective: To synthesize γ-phenyl-γ-butyrolactone through the selective oxidation and subsequent intramolecular cyclization of 1-phenyl-1,4-butanediol.

Materials:

-

1-Phenyl-1,4-butanediol

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (bleach)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (Na₂SO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1,4-butanediol in dichloromethane. Add a catalytic amount of TEMPO.

-

Oxidation: Cool the reaction mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite containing sodium bicarbonate. The bicarbonate is crucial to maintain a slightly basic pH, which is optimal for the TEMPO-catalyzed oxidation.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting diol and the appearance of a new, less polar spot corresponding to the lactone indicates the reaction is proceeding.

-

Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure γ-phenyl-γ-butyrolactone.

Diagram of the Experimental Workflow:

Caption: Hypothetical GPCR signaling pathway modulation.

The ongoing interest in γ-phenyl-γ-butyrolactone and its analogues lies in their potential as:

-